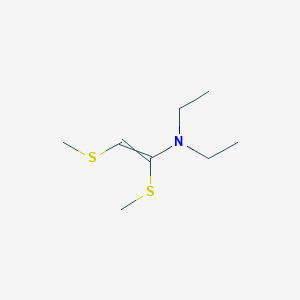
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methylsulfanyl groups attached to the ethen-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine typically involves the reaction of diethylamine with a suitable precursor containing the methylsulfanyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethen-1-amine backbone to an ethane backbone.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The presence of the methylsulfanyl groups enhances its reactivity and allows it to form stable complexes with metal ions and other substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,2-bis(methylsulfanyl)ethen-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,2-bis(ethylsulfanyl)ethen-1-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is unique due to the combination of ethyl groups on the nitrogen atom and methylsulfanyl groups on the ethen-1-amine backbone. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
111203-60-2 |
|---|---|
Molekularformel |
C8H17NS2 |
Molekulargewicht |
191.4 g/mol |
IUPAC-Name |
N,N-diethyl-1,2-bis(methylsulfanyl)ethenamine |
InChI |
InChI=1S/C8H17NS2/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
XOHWWWOEILJGDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=CSC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


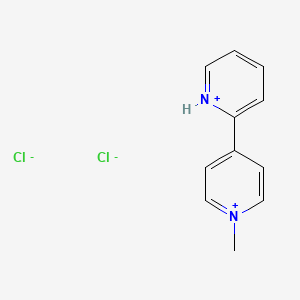


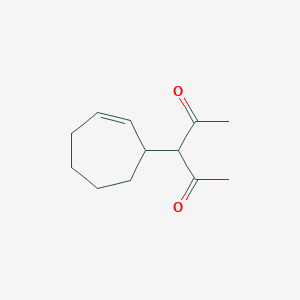
![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)

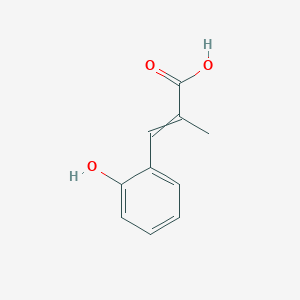
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)
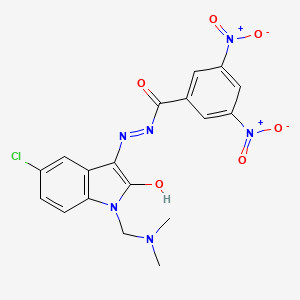
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
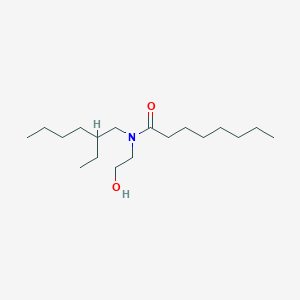
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

